

Introduction: The Strategic Importance of 4-Bromo-2-chloro-5-nitropyridine

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Compound of Interest

Compound Name: 4-Bromo-2-chloro-5-nitropyridine

Cat. No.: B1440974

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. **4-Bromo-2-chloro-5-nitropyridine** is a highly functionalized heterocyclic compound that serves as a versatile intermediate for the synthesis of complex molecular architectures. Its pyridine core, substituted with two distinct halogens and a strongly electron-withdrawing nitro group, offers a rich platform for a variety of chemical transformations.

The arrangement of these functional groups—a chlorine atom at the C2 position, a bromine atom at C4, and a nitro group at C5—creates a unique reactivity profile. This profile allows for selective and sequential reactions, making it a valuable tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the core chemical properties, reactivity, synthetic applications, and handling protocols for **4-Bromo-2-chloro-5-nitropyridine**, designed for researchers and professionals in the field of drug development.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. These properties dictate solubility, reaction conditions, and purification strategies.

Structural and Molecular Data

The molecular structure of **4-Bromo-2-chloro-5-nitropyridine** is the primary determinant of its chemical behavior. The pyridine ring is electron-deficient, a characteristic that is significantly amplified by the presence of the C5-nitro group.

Property	Value	Source
IUPAC Name	4-Bromo-2-chloro-5-nitropyridine	N/A
CAS Number	1261767-18-3	[1][2]
Molecular Formula	C ₅ H ₂ BrClN ₂ O ₂	[1][3]
Molecular Weight	237.44 g/mol	[1][3]
Canonical SMILES	<chem>C1=C(C(=NC=C1--INVALID-LINK--[O-])Cl)Br</chem>	[3]
InChIKey	DMFUXHLZLWHMJM-UHFFFAOYSA-N	[3]

Note: Experimental data on properties such as melting point and boiling point for this specific isomer are not readily available in public literature. For context, the related isomer 3-Bromo-2-chloro-5-nitropyridine has a reported melting point of 54-58 °C[4]. Researchers should determine these properties experimentally for the 4-bromo isomer.

Part 2: Chemical Reactivity and Synthetic Profile

The synthetic utility of **4-Bromo-2-chloro-5-nitropyridine** stems from the distinct reactivity of its three functional groups. The interplay between the halogen's position and the strong deactivating effect of the nitro group allows for controlled, regioselective modifications.

Nucleophilic Aromatic Substitution (S_NAr)

The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The chlorine atom at the C2 position is particularly activated towards S_NAr reactions. This heightened reactivity is due to the stabilizing effect of both the adjacent ring nitrogen and the C5-nitro group on the Meisenheimer complex intermediate.

Common nucleophiles such as amines, alkoxides, and thiolates will preferentially displace the C2-chloro substituent. The bromine at C4 is less activated and typically requires more forcing conditions to undergo substitution. This differential reactivity is a key synthetic advantage, enabling sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

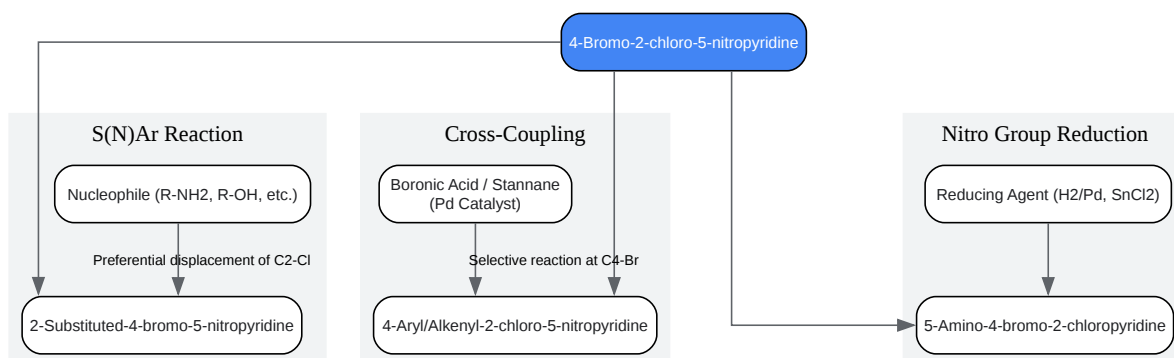
The carbon-bromine bond at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Generally, C-Br bonds are more reactive in the oxidative addition step of the catalytic cycle than C-Cl bonds, allowing for selective coupling at the C4 position while preserving the C2-chloro substituent for subsequent S_NAr reactions[5]. This orthogonal reactivity is invaluable in multi-step syntheses.

Reduction of the Nitro Group

The nitro group at C5 can be readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂, Fe/HCl). This transformation converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, which can then be used for a wide range of further derivatizations, including diazotization, acylation, or as a directing group in further electrophilic substitutions[4].

Reactivity Workflow Diagram

The following diagram illustrates the principal reaction pathways available for **4-Bromo-2-chloro-5-nitropyridine**, highlighting its role as a versatile synthetic hub.



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Caption: Key synthetic transformations of **4-Bromo-2-chloro-5-nitropyridine**.

Part 3: Applications in Drug Discovery and Agrochemicals

The unique structural features of **4-Bromo-2-chloro-5-nitropyridine** make it a sought-after intermediate in several areas of chemical research and development.

- **Pharmaceuticals:** This compound is a valuable building block for synthesizing active pharmaceutical ingredients (APIs)[1]. The substituted pyridine scaffold is a common motif in medicinal chemistry. Derivatives are used in the development of drugs for various therapeutic areas, including bacterial infections[1]. The ability to generate diverse libraries of compounds through sequential reactions makes it ideal for structure-activity relationship (SAR) studies. For instance, the 2-aminopyridine structure, which can be accessed from this intermediate, is a key scaffold for kinase inhibitors used in oncology[5][6].
- **Agrochemicals:** In the agrochemical sector, **4-Bromo-2-chloro-5-nitropyridine** is used to produce novel pesticides and herbicides[1][7]. The precise placement of functional groups allows for the fine-tuning of a molecule's biological activity and environmental profile.

Part 4: Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of **4-Bromo-2-chloro-5-nitropyridine** and its derivatives. These are intended as a guide and may require optimization based on specific laboratory conditions.

Illustrative Synthesis: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of **4-Bromo-2-chloro-5-nitropyridine** with a primary amine.

- **Reaction Setup:** To a solution of **4-Bromo-2-chloro-5-nitropyridine** (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask, add the primary amine (1.1 eq).
- **Base Addition:** Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.
- **Reaction Execution:** Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-bromo-5-nitropyridine derivative.

Analytical Characterization Protocol

Accurate structural confirmation is critical. The following methods are standard for characterizing the title compound.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy[8]

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- **^1H NMR Analysis:** The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal should appear as a singlet, as there are no adjacent protons for coupling.
- **^{13}C NMR Analysis:** The proton-decoupled spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents.

4.2.2 Mass Spectrometry (MS)[\[8\]](#)

- **Method:** Electrospray ionization (ESI) or electron impact (EI) are suitable methods.
- **Expected Molecular Ion:** The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion peak due to the natural abundance of bromine ($^{79}\text{Br}/\sim 50.7\%$, $^{81}\text{Br}/\sim 49.3\%$) and chlorine ($^{35}\text{Cl}/\sim 75.8\%$, $^{37}\text{Cl}/\sim 24.2\%$) isotopes[\[8\]](#). This unique pattern is a powerful diagnostic tool for confirming the presence of both halogens.

4.2.3 Infrared (IR) Spectroscopy[\[9\]](#)

- **Expected Absorptions:** The IR spectrum will provide information about the functional groups. Key expected peaks include:
 - $\sim 1550\text{-}1600\text{ cm}^{-1}$ for $\text{C}=\text{N}/\text{C}=\text{C}$ stretching of the pyridine ring.
 - $\sim 1500\text{-}1550\text{ cm}^{-1}$ (asymmetric) and $\sim 1330\text{-}1370\text{ cm}^{-1}$ (symmetric) for the N-O stretching of the nitro group.
 - $\sim 1000\text{-}1100\text{ cm}^{-1}$ for C-Cl stretching.
 - Below 700 cm^{-1} for C-Br stretching.

Part 5: Safety and Handling

4-Bromo-2-chloro-5-nitropyridine is a reactive chemical intermediate and must be handled with appropriate precautions. While a specific safety data sheet (SDS) for this exact isomer is

not widely published, data from closely related halogenated nitropyridines indicates the following hazards and handling requirements[3][10][11][12].

- Hazard Identification:
 - Harmful if swallowed, in contact with skin, or if inhaled[3].
 - Causes skin irritation and serious eye irritation[3][12].
 - May cause respiratory irritation[3][12].
- Recommended Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards[10][13].
 - Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure[11][13].
 - Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[10][13].
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing[11].
 - Avoid formation of dust and aerosols[13].
 - Store in a tightly closed container in a dry, cool, and well-ventilated place[11][14]. Keep away from incompatible materials such as strong oxidizing agents[12].
- First Aid Measures:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[11][13].
 - Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing[10][11].

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[10][14].
- Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth[10][14].
- In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

4-Bromo-2-chloro-5-nitropyridine is a high-value synthetic intermediate with a well-defined and predictable reactivity profile. The strategic placement of its functional groups provides chemists with a powerful platform for creating molecular diversity through selective SNAr, cross-coupling, and reduction reactions. Its demonstrated utility in the synthesis of pharmaceutical and agrochemical targets underscores its importance in modern chemical R&D. By adhering to rigorous analytical confirmation and stringent safety protocols, researchers can effectively leverage the unique chemical properties of this compound to advance their scientific goals.

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